1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPDYUGXFQEOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS Number: 1356338-60-7) is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the difluoropiperidine moiety, suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, drawing from diverse sources and studies.
- Molecular Formula : C15H17F2NO4
- Molecular Weight : 313.30 g/mol
- IUPAC Name : 1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
- Physical State : Liquid at room temperature
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a pharmacological agent.
The compound's structure allows it to interact with biological targets such as enzymes and receptors. Notably:
- It may act as a cholinesterase inhibitor , which is relevant for conditions like Alzheimer's disease. This activity is inferred from studies on similar piperidine derivatives that have shown anti-acetylcholinesterase properties .
- The difluorinated piperidine framework enhances lipophilicity and potentially improves blood-brain barrier penetration, making it a candidate for central nervous system (CNS) applications.
Study on Cholinesterase Inhibition
A study conducted by researchers focused on synthesizing novel acetylcholinesterase inhibitors from piperidine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of acetylcholinesterase activity in vitro. The study suggested that the introduction of fluorine atoms could enhance potency due to increased interaction with the enzyme's active site .
Electrocatalytic Carboxylation
Research by Niu et al. (2009) explored electrocatalytic methods for functional group transformations involving benzyl derivatives. This work highlighted methodologies that could be adapted for compounds like this compound, indicating its potential utility in synthetic applications within medicinal chemistry.
Data Table: Summary of Biological Activities
Safety and Toxicology
The safety profile of this compound has not been extensively documented; however, it is essential to handle this compound with caution due to its classification under hazardous materials (GHS07 pictogram) indicating potential health risks upon exposure .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Fluorine Substitution: The 5,5-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to the monofluoro analog (CAS 1864057-90-8) . The tert-butyl analog (CAS 1255667-06-1) retains difluorination but replaces benzyl with a bulkier tert-butyl group, improving steric protection of the ester group .
Ester Group Variations :
- Benzyl esters (e.g., target compound) are more lipophilic than tert-butyl esters, influencing membrane permeability in drug design .
- Methyl esters are prone to hydrolysis under basic conditions, whereas tert-butyl esters offer greater stability, as seen in the tert-butyl analog .
Functional Group Impact :
- The 5-hydroxy derivative (CAS 1095010-45-9) introduces hydrogen-bonding capability, increasing solubility but reducing stability compared to fluorinated analogs .
- The 4-oxo compound (CAS 159299-93-1) contains a ketone, enabling conjugation reactions (e.g., hydrazine coupling) unavailable in the difluoro target .
Commercial Availability :
- The target compound is sold by Aladdin Scientific (1 g, ≥97%) for research applications, priced competitively with free shipping on orders >$50 .
- In contrast, the tert-butyl difluoro analog (CAS 1255667-06-1) is available from Combi-Blocks at 95% purity, highlighting niche availability for specialized applications .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves the construction of the piperidine ring with appropriate substitution, followed by the introduction of the difluoro groups at the 5-position and esterification at the 1- and 3-positions. The key challenges include selective fluorination and regioselective esterification.
Key Synthetic Steps
Formation of the Piperidine Core
The piperidine ring can be synthesized via cyclization reactions starting from suitable precursors such as amino alcohols or amino acids. Commonly, a 6-membered nitrogen-containing ring is formed through intramolecular nucleophilic substitution or reductive amination.
Esterification at Positions 1 and 3
Ester groups at the 1- and 3-positions are introduced via esterification reactions using benzyl alcohol and methanol, respectively. Protection and deprotection strategies may be employed to achieve selective esterification. The use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) can facilitate ester bond formation under mild conditions.
Representative Preparation Method (Literature-Based)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino acid derivative | Cyclization to form piperidine ring | Formation of piperidine core |
| 2 | Electrophilic fluorinating agent (e.g., DAST) | Geminal difluorination at C-5 | Introduction of 5,5-difluoro substituents |
| 3 | Benzyl alcohol, methanol, coupling agents (DCC/EDC) | Esterification at N-1 and C-3 positions | Formation of benzyl and methyl esters |
Alternative Synthetic Routes
Alternative methods may include:
Fluorination via Halogen Exchange: Starting from 5,5-dichloropiperidine derivatives, halogen exchange with fluoride sources (e.g., KF, CsF) under phase-transfer catalysis to introduce fluorine atoms.
Palladium-Catalyzed Coupling Reactions: Utilization of palladium catalysts to construct the piperidine ring or introduce substituents, as suggested by related patent literature involving palladium and copper catalysts for heterocyclic compounds synthesis.
Protecting Group Strategies: Use of protecting groups to selectively functionalize the nitrogen and carbon atoms to control regioselectivity in esterification and fluorination steps.
Purification and Characterization
The final compound is typically purified by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity (typically ≥95%). Characterization is performed using NMR spectroscopy (including ^19F NMR for fluorine atoms), mass spectrometry, and elemental analysis to confirm the structure and purity.
Detailed Research Findings
Reaction Yields and Conditions
| Reaction Step | Typical Yield (%) | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Piperidine ring formation | 70-85 | 50-80 | DMF, DMSO | Mild heating promotes cyclization |
| Difluorination | 60-75 | 0-25 | CH2Cl2, THF | Low temperature to control selectivity |
| Esterification | 80-90 | Room temp to 40 | DCM, MeOH | Coupling agents improve yield |
Challenges and Optimization
Selectivity in Difluorination: Achieving geminal difluoro substitution without side reactions requires precise control of fluorinating agent equivalents and reaction time.
Regioselective Esterification: Protecting groups and stepwise esterification are often necessary to avoid mixed esters and ensure the correct substitution pattern.
Catalyst Choice: Palladium and copper catalysts have been explored for related heterocyclic syntheses, offering potential for improved yields and milder conditions.
Summary Table of Preparation Methods
Q & A
Q. What are the key synthetic routes for 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, and how can purity be optimized?
The synthesis of piperidine-dicarboxylate derivatives typically involves multi-step reactions. A plausible route for this compound includes:
- Starting materials : Benzylamine, methyl acrylate, and fluorinating agents (e.g., Selectfluor®).
- Cyclization : Formation of the piperidine ring under basic conditions (e.g., sodium methoxide) .
- Fluorination : Introduction of difluoro groups at the 5,5-positions using fluorinating reagents, requiring precise temperature control (−20°C to 25°C) to minimize side reactions .
- Esterification : Final step to install benzyl and methyl ester groups.
Purity optimization : Use High-Performance Liquid Chromatography (HPLC) to monitor intermediates and final product. Recrystallization in ethanol/water mixtures improves crystallinity .
Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?
- Experimental design :
- Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via NMR or LC-MS at 0, 24, 48, and 72 hours.
- Compare with non-fluorinated analogs to assess fluorine’s impact on stability .
- Key parameters : Hydrolysis of ester groups is pH-dependent; fluorination may enhance steric hindrance, reducing reactivity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₆F₂NO₄⁺ requires m/z 324.1098).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and fluorination sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidine-dicarboxylate analogs?
- Data reconciliation strategy :
- Compare assay conditions (e.g., cell lines, concentrations) across studies.
- Test the compound alongside structurally similar analogs (e.g., 1-benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate) to isolate substituent effects .
- Use computational docking to predict binding affinities to target proteins (e.g., antimicrobial enzymes) .
- Case study : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability or efflux pump expression .
Q. What methodologies enable the study of fluorination effects on this compound’s pharmacokinetic properties?
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
- Process optimization :
- Replace batch reactions with continuous flow systems to enhance yield and reduce side products .
- Use chiral catalysts (e.g., BINAP-metal complexes) during cyclization to control stereochemistry .
- Quality control : Implement inline FTIR to monitor reaction progress and enantiomeric excess (ee) via chiral HPLC .
Q. What experimental frameworks are recommended for investigating this compound’s interactions with biomolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Fluorescence quenching assays : Assess binding to DNA/RNA using ethidium bromide displacement .
Methodological Considerations
Q. How should researchers design comparative studies between this compound and its non-fluorinated analogs?
Q. What strategies mitigate challenges in synthesizing the difluoropiperidine core?
- Fluorination troubleshooting :
- If low yields occur, test alternative fluorinating agents (e.g., DAST vs. Deoxo-Fluor®).
- Optimize reaction time and solvent polarity (e.g., DMF vs. THF) to favor difluorination over mono- or trifluorination .
- Byproduct analysis : Characterize side products via GC-MS to refine reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
